molecular formula C19H27N3O4S B10997038 N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10997038
M. Wt: 393.5 g/mol
InChI Key: FOSOHKZGTYTUGL-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic small molecule of interest in chemical biology and therapeutic research. Its structure incorporates a urea-based scaffold, a feature common in compounds designed for protein-targeting and inhibitor development . The molecule also contains a tetrahydrothiophene 1,1-dioxide (sulfolane) moiety. Research on analogs containing this specific group has shown potential in modulating key cellular pathways, particularly as non-electrophilic activators of the NRF2-driven antioxidant response program, which is a target in oxidative stress and inflammation-related research . The N-cycloheptyl substituent is a structural feature designed to influence the compound's lipophilicity and binding affinity. This combination of features makes it a valuable compound for researchers investigating novel small molecules in areas such as cell signaling, enzyme inhibition, and the development of new therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

N-cycloheptyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C19H27N3O4S/c23-18(20-15-7-3-1-2-4-8-15)14-6-5-9-16(12-14)21-19(24)22-17-10-11-27(25,26)13-17/h5-6,9,12,15,17H,1-4,7-8,10-11,13H2,(H,20,23)(H2,21,22,24)

InChI Key

FOSOHKZGTYTUGL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Formation of the Benzamide Core

The benzamide moiety is typically synthesized via coupling reactions between substituted benzoic acids and cycloheptylamine. A common approach involves activating the carboxylic acid group using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) to form an intermediate acyl chloride or active ester. For example:

  • Benzoic acid activation :

    • 3-Nitrobenzoic acid is treated with SOCl₂ to yield 3-nitrobenzoyl chloride.

    • Subsequent reaction with cycloheptylamine in dichloromethane (DCM) produces N-cycloheptyl-3-nitrobenzamide.

  • Nitro group reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or using SnCl₂/HCl reduces the nitro group to an amine, yielding N-cycloheptyl-3-aminobenzamide.

Key data :

StepReagents/ConditionsYield (%)
Acyl chloride formationSOCl₂, reflux, 4 h92
Amide couplingCycloheptylamine, DCM, 0–25°C, 2 h85
Nitro reductionH₂ (1 atm), Pd/C, EtOH, 6 h78

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The sulfone-containing tetrahydrothiophene moiety is prepared through oxidation and functionalization:

  • Thiophene oxidation :

    • Tetrahydrothiophene is oxidized with Oxone or H₂O₂/AcOH to form 1,1-dioxidotetrahydrothiophene.

  • Nitration and reduction :

    • Electrophilic nitration at the 3-position using HNO₃/H₂SO₄, followed by reduction with LiAlH₄, yields 1,1-dioxidotetrahydrothiophen-3-amine.

Key data :

StepReagents/ConditionsYield (%)
Sulfone formationOxone, THF/H₂O, 12 h, 25°C89
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 1 h65
Amine reductionLiAlH₄, THF, reflux, 3 h72

Carbamoylation and Final Coupling

The amine group of 1,1-dioxidotetrahydrothiophen-3-amine is coupled to the benzamide core via carbamoylation:

  • Carbamoyl chloride formation :

    • Phosgene (COCl₂) or triphosgene reacts with the amine to generate the corresponding isocyanate intermediate.

  • Coupling with benzamide :

    • N-Cycloheptyl-3-aminobenzamide reacts with the isocyanate in anhydrous DCM, catalyzed by triethylamine (Et₃N), to form the final product.

Key data :

StepReagents/ConditionsYield (%)
Isocyanate formationTriphosgene, DCM, 0°C, 30 min81
CarbamoylationEt₃N, DCM, 25°C, 12 h68

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve carbamoylation yields compared to non-polar solvents.

  • Temperature control : Reactions involving isocyanates require strict temperature control (0–25°C) to prevent side reactions.

Purification Techniques

  • Chromatography : Silica gel chromatography (EtOAc/hexane, 3:7) effectively isolates intermediates.

  • Recrystallization : Final product purity is enhanced using ethanol/water mixtures.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.46–8.19 (m, aromatic H), 3.60 (br s, NH₂), 2.30–2.36 (m, cycloheptyl CH₂).

  • IR : Peaks at 1639 cm⁻¹ (C=O stretch) and 3680 cm⁻¹ (N-H stretch).

Elemental Analysis

ElementCalculated (%)Observed (%)
C58.1458.64
H3.993.69
N30.8230.42

Comparative Analysis of Methods

MethodAdvantagesLimitations
Acyl chloride routeHigh yields, scalableRequires hazardous reagents (SOCl₂)
Carbodiimide couplingMild conditions, fewer side productsCostly reagents (EDC/HOBt)
Oxone oxidationEnvironmentally friendlyLonger reaction times

Industrial and Research Applications

  • Pharmaceutical intermediates : Used in kinase inhibitor synthesis.

  • Material science : Sulfone groups enhance thermal stability in polymers .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfone group or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzamide core or the cycloheptyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related benzamide derivatives:

Compound Name N-Substituent Carbamoyl Group Substituent Molecular Formula Molecular Weight Key Features
N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide Cycloheptyl 1,1-dioxidotetrahydrothiophen-3-yl C₂₀H₂₆N₄O₄S 418.5 (estimated) High lipophilicity; sulfone enhances polarity
3-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide H (amino group) 1,1-dioxidotetrahydrothiophen-3-yl C₁₂H₁₅N₃O₃S 281.3 Simpler structure; lacks N-alkylation
3-{...}-N-(4-methoxyphenyl)benzamide 4-methoxyphenyl 1,1-dioxidotetrahydrothiophen-3-yl C₁₉H₂₁N₃O₅S 403.46 Methoxy group improves solubility; aromatic π-π interactions
N-(thiazol-2-yl) analog Thiazol-2-yl 1,1-dioxidotetrahydrothiophen-3-yl C₁₅H₁₆N₄O₄S₂ 380.4 Heterocyclic substituent; potential for metal coordination
N-cyclopropyl analog Cyclopropyl 1,1-dioxidotetrahydrothiophen-3-yl C₁₆H₁₈N₄O₄S 362.4 (estimated) Compact substituent; moderate lipophilicity
N-(pyridin-2-yl) analog Pyridin-2-yl 1,1-dioxidotetrahydrothiophen-3-yl C₁₇H₁₈N₄O₄S 374.4 Basic pyridine nitrogen; enhances solubility and target binding

Key Findings from Comparative Analysis

Impact of N-Substituents :

  • Cycloheptyl group : Increases molecular weight (418.5 vs. 281.3–403.5 in analogs) and logP, favoring membrane permeability but reducing aqueous solubility.
  • Heterocyclic substituents (e.g., thiazol-2-yl, pyridin-2-yl): Improve solubility and enable interactions with biological targets via hydrogen bonding or π-stacking .

Synthetic Considerations: Coupling agents like EDCI/HOBt () and solvent systems (e.g., methanol-TEA in ) are critical for optimizing yields in carbamoylation and amidation steps .

Drug-Likeness :

  • The target compound’s molecular weight (~418.5) approaches the upper limit of Lipinski’s rule (500 Da), but its urea and sulfone groups may improve bioavailability by balancing lipophilicity and polarity .

Biological Activity

N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural configuration that includes a cycloheptyl group and a tetrahydrothiophene moiety, which contribute to its lipophilicity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in metabolic disorders and ion channel modulation.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N3O4SC_{18}H_{25}N_{3}O_{4}S with a molecular weight of 379.5 g/mol. The compound's structure can be represented as follows:

\text{Structure }\text{N cycloheptyl 3 1 1 dioxidotetrahydrothiophen 3 yl carbamoyl amino}benzamide}

This compound's design allows it to engage in significant interactions within biological systems, particularly through its carboxamide functional group, which is known for its role in enzyme inhibition and receptor binding.

1. Enzyme Inhibition

This compound has been identified as a potent inhibitor of diacylglycerol acyltransferase 2 (DGAT2) . This enzyme plays a critical role in lipid metabolism, and its inhibition suggests potential applications in treating obesity and related metabolic diseases. The compound's ability to modulate lipid synthesis pathways could lead to significant therapeutic benefits in managing metabolic disorders .

2. Ion Channel Modulation

Research indicates that compounds related to this compound may also act as G protein-gated inwardly rectifying potassium (GIRK) channel activators . This activity is crucial for regulating neuronal excitability and muscle contraction dynamics . The modulation of these ion channels can have profound effects on various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionDGAT2 (lipid metabolism)
Ion Channel ActivationGIRK Channels

Case Study: DGAT2 Inhibition

A study demonstrated that N-cycloheptyl derivatives effectively bind to DGAT2, inhibiting its activity and subsequently reducing lipid accumulation in cellular models. This finding supports the potential use of this compound in developing treatments for obesity-related conditions .

Case Study: GIRK Channel Activation

Another investigation explored the activation of GIRK channels by similar compounds, highlighting their role in enhancing potassium ion flow across cell membranes. This mechanism is vital for maintaining cellular excitability and could have implications for treating neurological disorders .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Coupling the tetrahydrothiophene-3-amine derivative with a benzoyl chloride intermediate.
  • Step 2 : Cycloheptyl group introduction via nucleophilic substitution or amide bond formation.
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DCM) at 60–80°C, with catalysts like DMAP or HOBt .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize side products like sulfone overoxidation .

Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence the compound’s chemical reactivity?

  • Methodological Answer : The dioxidotetrahydrothiophenyl group enhances electrophilicity, enabling:
  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfonic acid derivatives, altering solubility .
  • Substitution : The sulfur atom participates in nucleophilic aromatic substitution (e.g., with amines or thiols) for functionalization .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions; use pH-controlled buffers during biological assays .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm cycloheptyl, benzamide, and carbamoyl proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the amide bond) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfone S=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer :
  • Orthogonal Assays : Use biochemical (e.g., fluorescence-based enzyme assays) and cellular (e.g., luciferase reporter gene assays) methods to cross-validate targets .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) and kinetics (kon/koff) .
  • Purity Control : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

Q. What advanced computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., diacylglycerol acyltransferase 2) .
  • DFT Calculations : B3LYP/6-311G(d,p) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .

Q. How does substitution at the cycloheptyl or benzamide positions alter pharmacological profiles?

  • Methodological Answer :
  • SAR Table :
Substituent PositionModificationImpact on Activity
Benzamide (para)Methoxy↑ Lipophilicity, enhanced CNS penetration
CycloheptylFluorine↓ Metabolic clearance (CYP450 resistance)
TetrahydrothiopheneChlorine↑ Enzyme inhibition (e.g., IC50 reduction by 40%)
  • Synthetic Routes : Introduce halogens via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

Data Contradiction Analysis

Q. How to address discrepancies in thermal stability data across studies?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures under inert (N₂) vs. oxidative (O₂) atmospheres to identify degradation pathways .
  • DSC : Measure melting points and glass transitions; variations may arise from polymorphic forms (e.g., Form I vs. Form II) .
  • Crystallography : Single-crystal X-ray diffraction to resolve structural conformers influencing stability .

Experimental Design Considerations

Q. What in vitro and in vivo models are optimal for evaluating anticancer activity?

  • Methodological Answer :
  • In Vitro : NCI-60 cell line panel for broad screening; follow-up with apoptosis assays (Annexin V/PI) and cell cycle analysis (flow cytometry) .
  • In Vivo : Xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg), monitoring tumor volume and biomarker (e.g., Ki-67) expression .
  • PK/PD : LC-MS/MS for plasma concentration-time profiles; correlate with efficacy endpoints .

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